molecular formula C23H21NO4S B13480685 (R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-thiophen-2-YL-propionic acid

(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-thiophen-2-YL-propionic acid

Cat. No.: B13480685
M. Wt: 407.5 g/mol
InChI Key: QESQPYKYCREZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiophen-2-yl)methyl]propanoic acid is a synthetic compound with the molecular formula C22H19NO4S. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a thiophene ring. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiophen-2-yl)methyl]propanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as triethylamine.

    Thiophene Introduction: The thiophene ring is introduced through a nucleophilic substitution reaction. This involves reacting the protected amino compound with a thiophene derivative under suitable conditions.

    Final Coupling: The final product is obtained by coupling the intermediate with a propanoic acid derivative. This step may require the use of coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the progress of the reactions and the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiophen-2-yl)methyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: The Fmoc group is typically removed using piperidine in a suitable solvent like DMF.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Free amino derivatives.

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiophen-2-yl)methyl]propanoic acid has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protected amino acid derivative.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiophen-2-yl)methyl]propanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The thiophene ring can participate in various chemical reactions, contributing to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • 3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid

Uniqueness

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiophen-2-yl)methyl]propanoic acid is unique due to the presence of the thiophene ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C23H21NO4S

Molecular Weight

407.5 g/mol

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-thiophen-2-ylpropanoic acid

InChI

InChI=1S/C23H21NO4S/c25-22(26)15(12-16-6-5-11-29-16)13-24-23(27)28-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,15,21H,12-14H2,(H,24,27)(H,25,26)

InChI Key

QESQPYKYCREZDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=CS4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.